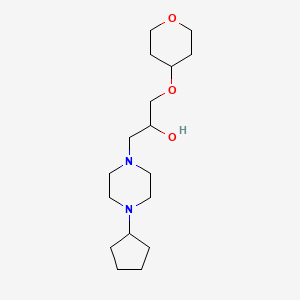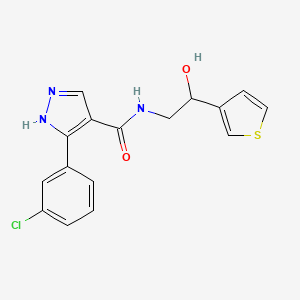![molecular formula C15H23NO2 B6640933 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol](/img/structure/B6640933.png)
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
The mechanism of action of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol involves activation of beta-adrenergic receptors in the lungs. These receptors are located on the surface of smooth muscle cells in the airways. When the compound binds to these receptors, it triggers a series of biochemical events that lead to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol include activation of beta-adrenergic receptors in the lungs, relaxation of smooth muscles, and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease. The compound has also been shown to increase cAMP levels in the lungs, which further enhances its bronchodilatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol in lab experiments include its well-defined mechanism of action, its ability to selectively target beta-adrenergic receptors in the lungs, and its potential use as a bronchodilator in the treatment of respiratory diseases. The limitations include the need for further studies to determine its safety and efficacy, and the potential for side effects such as tachycardia and tremors.
Zukünftige Richtungen
There are several future directions for research on 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol. These include:
1. Further studies to determine its safety and efficacy in the treatment of respiratory diseases.
2. Development of new formulations and delivery methods to improve its effectiveness and reduce potential side effects.
3. Studies to investigate its potential use in the treatment of other diseases such as heart failure and hypertension.
4. Investigation of its mechanism of action at the molecular level to identify new drug targets and improve our understanding of beta-adrenergic receptor signaling.
5. Studies to determine its potential use in combination with other drugs for the treatment of respiratory diseases.
Synthesemethoden
The synthesis of 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol involves a series of chemical reactions. The starting material is cyclobutanone, which is reacted with paraformaldehyde and methylamine to form 1-(2-Methoxyphenyl)propan-2-amine. This intermediate is then reacted with paraformaldehyde and cyclobutanone to yield the final product, 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol.
Wissenschaftliche Forschungsanwendungen
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol has been studied for its potential use as a bronchodilator in the treatment of respiratory diseases such as asthma and 1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol. It works by activating beta-adrenergic receptors in the lungs, which leads to relaxation of the smooth muscles and dilation of the airways. This results in improved airflow and reduced symptoms of respiratory disease.
Eigenschaften
IUPAC Name |
1-[[1-(2-methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(16-11-15(17)8-5-9-15)10-13-6-3-4-7-14(13)18-2/h3-4,6-7,12,16-17H,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHKNXBPJQIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)NCC2(CCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(2-Methoxyphenyl)propan-2-ylamino]methyl]cyclobutan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)

![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)


![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)
![1-[(1-Hydroxycyclohexyl)methyl]-3-[2-oxo-1-(2,2,2-trifluoroethyl)pyridin-3-yl]urea](/img/structure/B6640924.png)
![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)